molecular formula C19H18ClF2N3O3 B3228950 7-[(7r)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1s,2r)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid CAS No. 127199-06-8

7-[(7r)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1s,2r)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

Cat. No.: B3228950
CAS No.: 127199-06-8
M. Wt: 409.8 g/mol
InChI Key: PNUZDKCDAWUEGK-WXHSDQCUSA-N
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Description

7-[(7r)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1s,2r)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is a complex organic compound with a unique structure. It belongs to the class of quinolone carboxylic acids, which are known for their broad-spectrum antibacterial properties. This compound is characterized by its spiro-fused azaspiroheptane ring, which contributes to its distinct chemical and biological properties.

Mechanism of Action

Sitafloxacinisomer Cento(RSR), also known as “7-[(7r)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1s,2r)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid” or “7-(®-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1S,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid”, is a fluoroquinolone antibiotic .

Target of Action

The primary targets of Sitafloxacinisomer Cento(RSR) are bacterial DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Sitafloxacinisomer Cento(RSR) works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV . Even for the strains with mutations in the quinolone resistance-determining region (QRDR), Sitafloxacinisomer Cento(RSR) still has potent inhibitory activity on the gyrase and topoisomerase IV . This results in the prevention of bacterial DNA replication, leading to bacterial cell death .

Biochemical Pathways

Sitafloxacinisomer Cento(RSR) affects the biochemical pathways involved in bacterial DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal functioning of these pathways, leading to the inhibition of bacterial growth .

Pharmacokinetics

Sitafloxacinisomer Cento(RSR) has high bioavailability . The pharmacokinetic parameters at the regimen of 50 or 100 mg twice daily in patients with respiratory tract infections reached the target values . Furthermore, a 100 mg once-daily regimen was expected to show similar efficacy based on the PK–PD simulations .

Result of Action

Sitafloxacinisomer Cento(RSR) has shown to be highly active against a variety of bacterial strains . It has been found to be particularly effective against gram-positive isolates, including methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-susceptible coagulase-negative Staphylococcus (MSCNS), and methicillin-resistant S. aureus (MRSA) . It has also shown potent activity against ciprofloxacin-susceptible Escherichia coli and Klebsiella pneumoniae .

Action Environment

The action of Sitafloxacinisomer Cento(RSR) can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(7r)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1s,2r)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid involves multiple steps. One common method includes the cyclopropanation of benzylideneisoxazol-5-ones using diazomethane, followed by a series of reactions to introduce the amino, chloro, and fluoro substituents . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[(7r)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1s,2r)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives.

    Reduction: Reduction reactions can modify the quinolone ring or the spiro-fused azaspiroheptane ring.

    Substitution: Halogen substitution reactions can occur at the chloro and fluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine and fluorine gas. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

7-[(7r)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1s,2r)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential antibacterial and antiviral properties, making it a candidate for drug development.

    Medicine: Investigated for its potential use in treating bacterial infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

7-[(7r)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1s,2r)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is unique due to its spiro-fused azaspiroheptane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinolone antibiotics and contributes to its specific activity profile.

Properties

IUPAC Name

7-[(7R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZDKCDAWUEGK-WXHSDQCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@H]5C[C@H]5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(7r)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1s,2r)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Reactant of Route 2
7-[(7r)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1s,2r)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
7-[(7r)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1s,2r)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Reactant of Route 4
7-[(7r)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1s,2r)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Reactant of Route 5
7-[(7r)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1s,2r)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
7-[(7r)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1s,2r)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

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